7-(ethylsulfanyl)-3-[1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]pyrimido[4,5-d]pyrimidin-4(3H)-one
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Overview
Description
7-(ETHYLSULFANYL)-3-{1-[(4-METHYLPIPERIDINO)CARBONYL]PROPYL}PYRIMIDO[4,5-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines.
Preparation Methods
The synthesis of 7-(ETHYLSULFANYL)-3-{1-[(4-METHYLPIPERIDINO)CARBONYL]PROPYL}PYRIMIDO[4,5-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-diaminomethylidenedimedone with aryl isocyanates to form the corresponding ureas, which then cyclize to form the desired pyrimido[4,5-d]pyrimidine derivatives under basic conditions . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidino group can be substituted with other amines or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(ETHYLSULFANYL)-3-{1-[(4-METHYLPIPERIDINO)CARBONYL]PROPYL}PYRIMIDO[4,5-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl and piperidino groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-d]pyrimidine derivatives, such as:
- 7-methylpyrimido[4,5-d]pyrimidin-4-amine
- 4-amino-7,8-dihydroquinazoline-2,5(1H,6H)-dione derivatives
Compared to these compounds, 7-(ETHYLSULFANYL)-3-{1-[(4-METHYLPIPERIDINO)CARBONYL]PROPYL}PYRIMIDO[4,5-D]PYRIMIDIN-4(3H)-ONE is unique due to the presence of the ethylsulfanyl and piperidino groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H25N5O2S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-[1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H25N5O2S/c1-4-14(17(25)22-8-6-12(3)7-9-22)23-11-20-15-13(16(23)24)10-19-18(21-15)26-5-2/h10-12,14H,4-9H2,1-3H3 |
InChI Key |
DQEMHZUVDGRVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C)N2C=NC3=NC(=NC=C3C2=O)SCC |
Origin of Product |
United States |
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